molecular formula C12H24BNO2 B13819249 (E)-2-(oct-4-enyl)-1,3,6,2-dioxazaborocane

(E)-2-(oct-4-enyl)-1,3,6,2-dioxazaborocane

Cat. No.: B13819249
M. Wt: 225.14 g/mol
InChI Key: PNDKHUMQENVEGO-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Octenylboronic acid diethanolamine ester is an organoboron compound with the molecular formula C12H24BNO2 and a molecular weight of 225.14 . This compound is known for its unique chemical properties and is widely used in various scientific research applications, particularly in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Octenylboronic acid diethanolamine ester typically involves the reaction of 4-octenylboronic acid with diethanolamine. The reaction is carried out under mild conditions, often in the presence of a solvent such as toluene. The resulting product is then purified through filtration and recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Octenylboronic acid diethanolamine ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Octenylboronic acid diethanolamine ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Octenylboronic acid diethanolamine ester involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various chemical reactions, including cross-coupling reactions. The compound interacts with molecular targets such as enzymes and receptors, modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

  • Phenylboronic acid diethanolamine ester
  • Pinacolyl boronic ester
  • Allylboronic acid diethanolamine ester

Comparison: 4-Octenylboronic acid diethanolamine ester is unique due to its octenyl group, which provides distinct reactivity and selectivity in chemical reactions. Compared to phenylboronic acid diethanolamine ester, it offers better solubility and stability. Pinacolyl boronic ester, on the other hand, is more commonly used in protecting group chemistry but lacks the versatility of 4-Octenylboronic acid diethanolamine ester in cross-coupling reactions .

Properties

Molecular Formula

C12H24BNO2

Molecular Weight

225.14 g/mol

IUPAC Name

2-[(E)-oct-4-enyl]-1,3,6,2-dioxazaborocane

InChI

InChI=1S/C12H24BNO2/c1-2-3-4-5-6-7-8-13-15-11-9-14-10-12-16-13/h4-5,14H,2-3,6-12H2,1H3/b5-4+

InChI Key

PNDKHUMQENVEGO-SNAWJCMRSA-N

Isomeric SMILES

B1(OCCNCCO1)CCC/C=C/CCC

Canonical SMILES

B1(OCCNCCO1)CCCC=CCCC

Origin of Product

United States

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